molecular formula C6H3BrF2O2S B3246467 2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid CAS No. 1783435-89-1

2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid

Cat. No.: B3246467
CAS No.: 1783435-89-1
M. Wt: 257.05 g/mol
InChI Key: VWTGPIKMQQEGEX-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid is an organic compound that features a brominated thiophene ring and a difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid typically involves the bromination of thiophene followed by the introduction of the difluoroacetic acid group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of thiophene with a brominated precursor under palladium catalysis .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boronic Acids: Used as coupling partners in Suzuki–Miyaura reactions.

    Bases: Such as potassium carbonate, used to facilitate the coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, coupling with different boronic acids can yield a variety of substituted thiophene derivatives.

Scientific Research Applications

2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid has several applications in scientific research:

    Material Science: Used in the synthesis of organic semiconductors and conductive polymers.

    Medicinal Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The molecular targets and pathways involved would vary based on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-2,2-difluoroacetic acid: Similar structure but with a phenyl ring instead of a thiophene ring.

    2-(4-Chlorothiophen-2-yl)-2,2-difluoroacetic acid: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid is unique due to the presence of both a brominated thiophene ring and a difluoroacetic acid moiety

Biological Activity

2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid is a fluorinated derivative of thiophene that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's unique structure, featuring both bromine and difluoroacetyl groups, suggests a diverse range of interactions with biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-bromothiophen-2-yl derivatives with difluoroacetic acid under controlled conditions. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µg/mL) Mechanism
HeLa (Cervical cancer)0.89 - 9.63Induction of apoptosis via caspase activation
HL-60 (Leukemia)Not specifiedCell cycle arrest in subG0 phase
AGS (Gastric adenocarcinoma)Not specifiedMitochondrial membrane depolarization

These findings suggest that compounds with similar structures may induce apoptosis through mitochondrial pathways and caspase activation, which are critical for cancer cell death.

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated. Studies indicate that related compounds exhibit varying degrees of antibacterial and antifungal activity against several strains:

Microbial Strain Zone of Inhibition (mm) MIC (µg/mL)
Bacillus subtilis2240
Pseudomonas aeruginosa2230
Candida albicansNot specifiedNot specified

The results indicate that while some derivatives show promising antibacterial properties, further investigations are needed to establish the specific efficacy of this compound itself.

Case Studies

  • Antitumor Activity : A study focusing on a series of difluorinated chalcone derivatives demonstrated their potential in inhibiting tumor growth in vivo. The compound's ability to disrupt cellular processes in cancer cells was attributed to its structural similarities with known anticancer agents.
    "The anticancer effects were significant across various human cancer cell lines, highlighting the therapeutic potential of fluorinated compounds" .
  • Antimicrobial Evaluation : Another research effort evaluated a range of synthesized fluorinated compounds for antimicrobial properties using standard agar diffusion methods. The results indicated that certain derivatives had comparable efficacy to established antibiotics.
    "The synthesized compounds exhibited substantial antimicrobial activity against both bacterial and fungal strains" .

Properties

IUPAC Name

2-(4-bromothiophen-2-yl)-2,2-difluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O2S/c7-3-1-4(12-2-3)6(8,9)5(10)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTGPIKMQQEGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid
Reactant of Route 2
2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid
Reactant of Route 3
Reactant of Route 3
2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid
Reactant of Route 4
2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid
Reactant of Route 5
2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid
Reactant of Route 6
2-(4-Bromothiophen-2-yl)-2,2-difluoroacetic acid

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